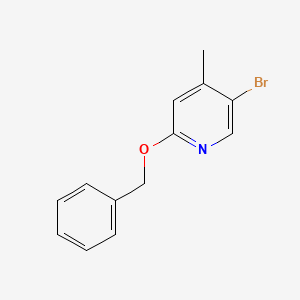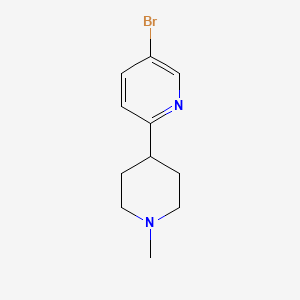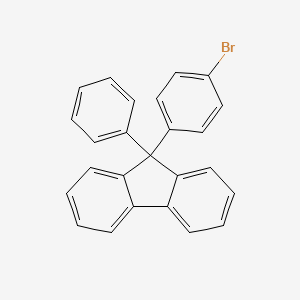
2-(Benzyloxy)-5-bromo-4-methylpyridine
Übersicht
Beschreibung
2-(Benzyloxy)-5-bromo-4-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring This particular compound is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the fifth position, and a methyl group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-4-methylpyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination at the desired position.
Another method involves the benzyloxylation of 5-bromo-4-methylpyridine. This can be achieved by reacting 5-bromo-4-methylpyridine with benzyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or benzyloxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-5-bromo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a suitable base and solvent.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform under reflux.
Benzyloxylation: Benzyl alcohol with sodium hydride or potassium tert-butoxide in dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(Benzyloxy)-4-methylpyridine derivatives with various substituents at the fifth position.
Oxidation: Formation of 2-(Benzoyloxy)-5-bromo-4-methylpyridine.
Reduction: Formation of 2-(Benzyloxy)-5-amino-4-methylpyridine.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-5-bromo-4-methylpyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block in organic chemistry.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties. Derivatives of this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological Research: The compound may be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-5-bromo-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The bromine atom may participate in halogen bonding, which can influence the compound’s binding affinity to its target. The methyl group can affect the compound’s metabolic stability and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
2-(Benzyloxy)-5-bromo-4-methylpyridine can be compared with other similar compounds, such as:
2-(Benzyloxy)-4-methylpyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-4-methylpyridine:
2-(Benzyloxy)-5-chloro-4-methylpyridine: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and potential biological activity.
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZAUDQWAGJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)


![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)





![5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)



![2-[(Benzyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B1375015.png)
